Cas no 2228321-62-6 (1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine)

1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine
- OCID190045153311
- 2228321-62-6
- RVLMALHOGROJMH-UHFFFAOYSA-N
- EN300-1928920
-
- インチ: 1S/C4H8F3NS/c1-9-2-3(8)4(5,6)7/h3H,2,8H2,1H3
- InChIKey: RVLMALHOGROJMH-UHFFFAOYSA-N
- ほほえんだ: S(C)CC(C(F)(F)F)N
計算された属性
- せいみつぶんしりょう: 159.03295492g/mol
- どういたいしつりょう: 159.03295492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 82.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 51.3Ų
1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1928920-0.25g |
1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |
2228321-62-6 | 0.25g |
$579.0 | 2023-09-17 | ||
Enamine | EN300-1928920-1.0g |
1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |
2228321-62-6 | 1g |
$1315.0 | 2023-05-27 | ||
Enamine | EN300-1928920-1g |
1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |
2228321-62-6 | 1g |
$628.0 | 2023-09-17 | ||
Enamine | EN300-1928920-5.0g |
1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |
2228321-62-6 | 5g |
$3812.0 | 2023-05-27 | ||
Enamine | EN300-1928920-10.0g |
1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |
2228321-62-6 | 10g |
$5652.0 | 2023-05-27 | ||
Enamine | EN300-1928920-5g |
1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |
2228321-62-6 | 5g |
$1821.0 | 2023-09-17 | ||
Enamine | EN300-1928920-10g |
1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |
2228321-62-6 | 10g |
$2701.0 | 2023-09-17 | ||
Enamine | EN300-1928920-0.1g |
1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |
2228321-62-6 | 0.1g |
$553.0 | 2023-09-17 | ||
Enamine | EN300-1928920-0.05g |
1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |
2228321-62-6 | 0.05g |
$528.0 | 2023-09-17 | ||
Enamine | EN300-1928920-0.5g |
1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine |
2228321-62-6 | 0.5g |
$603.0 | 2023-09-17 |
1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amine 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
1,1,1-trifluoro-3-(methylsulfanyl)propan-2-amineに関する追加情報
1,1,1-Trifluoro-3-(Methylsulfanyl)Propan-2-Amine
1,1,1-Trifluoro-3-(Methylsulfanyl)Propan-2-Amine, also known by its CAS number 2228321-62-6, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which combines a trifluoromethyl group with a methylsulfanyl substituent on a propanamine backbone. The molecule's structure makes it a valuable compound for various applications in drug discovery and materials science.
The synthesis of 1,1,1-Trifluoro-3-(Methylsulfanyl)Propan-2-Amine involves a series of carefully controlled reactions. Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity. Researchers have explored the use of different catalysts and solvents to enhance the efficiency of the synthesis process. For instance, the use of phase-transfer catalysts has been shown to significantly improve the reaction rate and selectivity in certain cases.
One of the most promising applications of this compound lies in its potential as a building block in medicinal chemistry. The trifluoromethyl group is known for its ability to enhance the stability and bioavailability of pharmaceutical compounds. Additionally, the methylsulfanyl group can contribute to the molecule's pharmacokinetic properties, making it an attractive candidate for drug development.
Recent research has also focused on the reactivity of 1,1,1-Trifluoro-3-(Methylsulfanyl)Propan-2-Amine under various conditions. Studies have demonstrated that this compound can undergo nucleophilic substitution reactions with high efficiency. This property makes it a versatile reagent in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.
In terms of physical properties, 1,1,1-Trifluoro-3-(Methylsulfanyl)Propan-2-Amine exhibits a melting point of approximately 45°C and a boiling point around 95°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, which facilitates its use in solution-phase reactions. The compound is also stable under normal storage conditions but should be protected from exposure to strong oxidizing agents.
The structural versatility of 1,1,1-Trifluoro-3-(Methylsulfanyl)Propan-2-Amine has led to its exploration in various fields beyond traditional organic synthesis. For example, recent studies have investigated its potential as a precursor for advanced materials such as polymers and surfactants. The ability to modify its structure further through functionalization opens up new avenues for material science applications.
In conclusion, 1,1,1-Trifluoro-3-(Methylsulfanyl)Propan-2-Amine (CAS No: 2228321-62-6) is a multifaceted compound with a wide range of applications in organic chemistry and beyond. Its unique structure and reactivity make it an invaluable tool for researchers working in drug discovery and materials science. As ongoing research continues to uncover new properties and applications for this compound, its significance in the chemical community is expected to grow further.
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